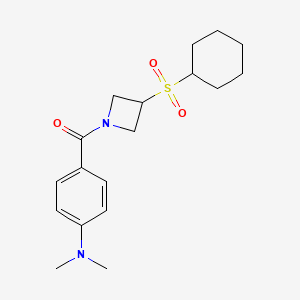

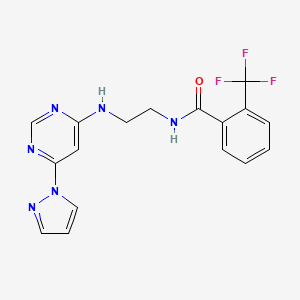

![molecular formula C14H13NO4S B3017453 4-甲基-3-[(苯磺酰)氨基]苯甲酸 CAS No. 926267-61-0](/img/structure/B3017453.png)

4-甲基-3-[(苯磺酰)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid is a compound that can be associated with various chemical and pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated. For instance, substituted benzamides and sulfonamides have been synthesized and evaluated for their antiarrhythmic activities . Additionally, sulfonamide derivatives have been created and analyzed for their potential in drug development .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the interaction of sulfonyl chlorides with other chemical entities, such as amino acid methyl esters or aromatic compounds, in the presence of a base like triethylamine . For example, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been described, with some compounds showing potent Class III antiarrhythmic activity . Similarly, the electrooxidation process has been used to convert toluene derivatives to their corresponding benzoic acids, which is a method that could potentially be adapted for the synthesis of 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid can be determined using various spectroscopic techniques, including infrared (IR), Raman spectroscopy, and X-ray crystallography . For instance, the structure of a proton transfer derivative was elucidated using IR, NMR, and mass spectral data, complemented by X-ray analysis . These techniques could be applied to determine the molecular structure of 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds can be influenced by the presence of different functional groups. For example, the electrooxidation of 4-(Di-n-propylsulfamyl)toluene to its corresponding benzoic acid demonstrates the selective transformation of a methyl group to a carboxylate without affecting the sulfonamide group . This suggests that 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid could undergo similar selective reactions, depending on the substituents present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be characterized through computational and experimental methods. For instance, the HOMO-LUMO, NBO, and MEP analyses provide insights into the electronic properties and potential reactivity sites of a molecule . Molecular docking studies can predict the biological activity of compounds, as seen in the case of a triazole derivative with potential anti-tuberculostic activity . These analyses could be used to predict the properties and biological activities of 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid.

科学研究应用

拮抗剂的发现和优化

EP1 受体选择性拮抗剂:与 4-甲基-3-[(苯磺酰)氨基]苯甲酸相关的化合物已被鉴定为对 EP1 受体亚型具有功能选择性的拮抗剂。这些化合物在体内显示出良好的前景,并已进行构效关系研究以优化其拮抗活性 (Naganawa 等人,2006)。

磺酰胺衍生物的优化:对 4-[(2-{异丁基[(5-甲基-2-呋喃基)磺酰]氨基}苯氧基)甲基]苯甲酸及相关化合物的进一步研究揭示了它们作为高选择性 EP1 受体拮抗剂的潜力。已努力降低它们对肝细胞色素 P450 同工酶的抑制活性,这可能导致有害的药物相互作用 (Naganawa 等人,2006)。

合成与表征

衍生物的合成和分析:一项关于合成一些 4-(取代苯磺酰胺)苯甲酸的研究表明,这些化合物可以在特定条件下以高产率合成。测量了它们的抗菌活性,展示了这些化合物在医学应用中的潜力 (Dineshkumar & Thirunarayanan, 2019)。

分子和电子结构:对相关化合物的晶体和分子电子结构的研究提供了对其性质和潜在应用的见解。例如,对 2-嘧啶基氨基羰基氨基磺酰苯甲酸甲酯的研究提供了对其结构和潜在用途的宝贵信息 (Ming & South, 2004)。

生物学和药理学研究

抗生素效力和 ELISA 开发:4-甲基-3-[(苯磺酰)氨基]苯甲酸的一些衍生物已被用于开发用于检测磺胺类抗生素的高灵敏度酶联免疫吸附测定 (ELISA),展示了它们在分析化学和药理学中的用途 (Adrián 等人,2009)。

植物中的耐逆性:作为这些化合物的核心成分,苯甲酸已被证明可以诱导植物的多重耐逆性,表明了潜在的农业应用 (Senaratna 等人,2004)。

安全和危害

作用机制

Target of Action

The primary target of 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cellular proliferation and differentiation .

Mode of Action

4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The compound affects the Wnt signaling pathway by reducing the levels of β-catenin . This can lead to a decrease in the transcription of Wnt target genes, which are involved in cell proliferation and differentiation .

Pharmacokinetics

Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

By inducing the degradation of β-catenin, 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid can inhibit the proliferation of cells that rely on the Wnt signaling pathway . This makes it a potential therapeutic agent for diseases characterized by abnormal Wnt signaling, such as certain types of cancer .

Action Environment

The action of 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as food or drugs, can impact the compound’s metabolism and excretion .

属性

IUPAC Name |

3-(benzenesulfonamido)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-7-8-11(14(16)17)9-13(10)15-20(18,19)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTGFCVQKKIPEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

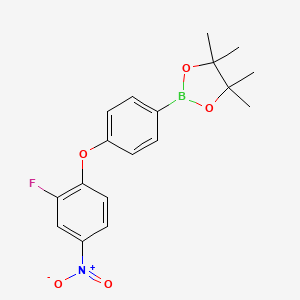

![N-[(2,6-Dimethylphenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B3017370.png)

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)

![6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B3017376.png)

![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)

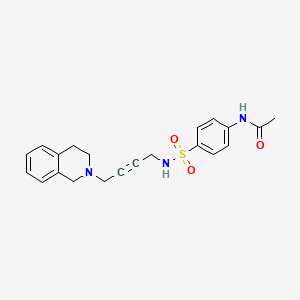

![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)

![4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3017389.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3017392.png)